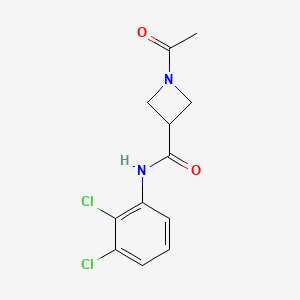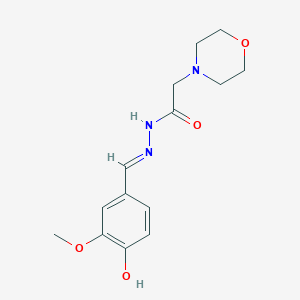
Ácido 4,4-difluoro-1-(2-metoxietil)ciclohexano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C10H16F2O3 . It is a di-substituted cyclohexane carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with two fluorine atoms attached at the 4,4-positions, a carboxylic acid group at the 1-position, and a 2-methoxyethyl group also at the 1-position .Physical and Chemical Properties Analysis
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid is a white solid . It has a melting point of 103-107 °C . The predicted boiling point is 241.1±40.0 °C, and the predicted density is 1.24±0.1 g/cm3 . It is soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Terfenilo
Este compuesto se puede utilizar en la síntesis de nuevos derivados de terfenilo . Los terfenilos son estructuras clave en la química de productos sintéticos, medicinales y naturales. Algunos terfenilos exhiben actividades biológicas considerables como potente anticoagulante, inmunosupresor, antitrombótico, neuroprotector, inhibidor específico de la 5-lipooxigenasa y actividades citotóxicas .
Aromatización de α,β-Ciclohexenona Insaturada
El compuesto puede participar en la aromatización oxidativa de α,β-ciclohexenona insaturada al derivado fenol correspondiente . Este proceso es de gran interés en la química orgánica.
Uso en Fluoróforos
El compuesto puede tener aplicaciones potenciales en la creación de fluoróforos . Los fluoróforos como el tinte BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indaceno) se utilizan ampliamente en diversas áreas de investigación (por ejemplo, bioimagen y quimiosensado) ya que exhiben características prometedoras que incluyen altos rendimientos cuánticos, espectros de absorción y emisión ajustados, así como buena fotoestabilidad y biocompatibilidad .
Aplicaciones Industriales
El compuesto ha ganado atención recientemente en varios campos de investigación e industria. Sin embargo, las aplicaciones industriales específicas no se detallan en las fuentes.
Safety and Hazards
This compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Propiedades
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-15-7-6-9(8(13)14)2-4-10(11,12)5-3-9/h2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGRDPJPYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)




![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)



![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)
